molecular formula C12H11N3S B14900324 3H-phenothiazine-3,7-diamine

3H-phenothiazine-3,7-diamine

Cat. No.: B14900324
M. Wt: 229.30 g/mol
InChI Key: XHERJWTTXZCIDZ-UHFFFAOYSA-N
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Description

3H-Phenothiazine-3,7-diamine is a diaminated phenothiazine derivative of significant interest in medicinal chemistry and biological research. This compound is part of the phenothiazine class, a prototypical pharmaceutical lead structure known for its diverse bioactivity . Research indicates potential for this compound and its analogs in investigating neurodegenerative pathologies, including Alzheimer's disease and other tauopathies, due to suggested activity against protein aggregation . The broader phenothiazine scaffold is under investigation for its antiproliferative effects, with recent studies identifying specific derivatives that demonstrate cytotoxic properties against human liver cancer cell lines and exhibit cholinesterase modulatory activity, which can be relevant for both oncology and neurodegenerative research . Furthermore, phenothiazine derivatives have documented antimicrobial and antiviral properties, showing research value in studying infections caused by pathogens such as West Nile virus and Hepatitis C . The mechanism of action for phenothiazines is often multi-targeted, potentially involving the modulation of neurotransmitter pathways, inhibition of protein aggregation, disruption of microbial membranes, and efflux pump inhibition . Researchers can utilize this reagent as a key intermediate for synthesizing novel compounds or as a tool for probing biochemical pathways related to cholinesterase activity and cellular proliferation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

3H-phenothiazine-3,7-diamine

InChI

InChI=1S/C12H11N3S/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-7H,13-14H2

InChI Key

XHERJWTTXZCIDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=C(C=C3)N)SC2=CC1N

Origin of Product

United States

Synthetic Methodologies for 3h Phenothiazine 3,7 Diamine and Its Derivatives

Direct Synthetic Routes to the Core Compound

Oxidative coupling represents a common strategy for the formation of the phenothiazine (B1677639) core. This approach typically involves the reaction of a thiosulfonic acid with an aniline (B41778) derivative. google.com The use of oxidizing agents like periodic acid, bromine, or iodine facilitates the cyclization process, leading to the formation of the tricyclic phenothiazine structure. These reactions can be influenced by the nature of the substituents on the starting materials, which can affect the yield and purity of the final product. A notable advantage of some modern methods is the avoidance of heavy metal oxidants, such as chromium-based reagents, which can be difficult to remove from the final product. epo.org

A specific example involves the conversion of a suitable phenothiazine to a 3,7-dinitro-phenothiazine, which is then reduced to the desired 3,7-diamino derivative. google.com This multi-step process highlights the versatility of oxidative chemistry in accessing the phenothiazine core.

Reductive amination offers a powerful and selective method for the synthesis of N-substituted 10H-phenothiazine-3,7-diamine derivatives. google.comwipo.int This strategy involves the reaction of the parent 10H-phenothiazine-3,7-diamine with an aldehyde or ketone under reductive conditions. google.comwipo.intgoogle.com A key advantage of this method is its selectivity for the amino groups at the 3 and 7 positions over the nitrogen atom at the 10-position of the phenothiazine ring. epo.orggoogle.com This selectivity is particularly noteworthy and allows for the synthesis of specifically functionalized derivatives in good yields. epo.org

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known for their ability to selectively reduce the intermediate imine in the presence of the initial aldehyde or ketone. masterorganicchemistry.com This process avoids the common problem of over-alkylation that can occur with direct alkylation methods. masterorganicchemistry.com The reaction provides a controlled way to introduce a variety of substituents onto the exocyclic amino groups, thereby enabling the synthesis of a diverse library of compounds. google.comwipo.int

ReagentSubstrateProductNotes
Aldehyde/Ketone & Reductant10H-Phenothiazine-3,7-diamineN,N'-disubstituted-10H-phenothiazine-3,7-diamineSelective for 3 and 7 positions. epo.orggoogle.com

Derivatization and Functionalization Approaches for 3,7-Disubstituted Phenothiazines

Once the phenothiazine core is established, further modifications can be made to introduce a wide range of functional groups, significantly expanding the chemical space of accessible derivatives.

The nitrogen atom at the 10-position of the phenothiazine ring is a common site for substitution. N-alkylation can be achieved by reacting the phenothiazine with an appropriate alkyl halide. nih.gov For instance, the synthesis of 10-methylphenothiazine (B72558) can be accomplished to improve reactivity in subsequent reactions like chlorosulfonation. nih.gov The introduction of an aliphatic amine chain at the N-10 position has been shown to be crucial for certain biological activities of phenothiazine compounds. nih.gov

The Mannich reaction is another valuable tool for N-functionalization, allowing for the introduction of aminomethyl groups. nih.gov This reaction is frequently used in the synthesis of bioactive molecules. nih.gov The nature of the substituent at the N-10 position can significantly influence the electronic properties and reactivity of the entire phenothiazine system. beilstein-journals.org

Reaction TypeReagentsProduct
N-AlkylationAlkyl halide10-Alkylphenothiazine
Mannich ReactionFormaldehyde, secondary amine10-(Aminomethyl)phenothiazine

The positions at C-3 and C-7 of the phenothiazine ring are highly reactive and are common targets for substitution, largely due to the electron-donating effect of the nitrogen atom at the 10-position. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of 3,7-diamino and 3,7-dianilino phenothiazine derivatives. It involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

The development of specialized phosphine (B1218219) ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos), has been instrumental in expanding the scope and efficiency of this reaction. youtube.com These bulky, electron-rich ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation (or amine coordination and deprotonation), and reductive elimination. youtube.comlibretexts.org

This methodology allows for the synthesis of both symmetrical and asymmetrical 3,7-disubstituted phenothiazines. nih.govresearchgate.net For example, a 3-N'-arylaminophenothiazine can be further reacted with a different aromatic amine to produce an asymmetrically substituted 3,7-di(N'-arylamino)phenothiazine. nih.gov The choice of solvent, base, and ligand system is crucial for the success of the Buchwald-Hartwig amination and is often optimized for specific substrates. uwindsor.ca

ReactantsCatalyst SystemProduct
Aryl Halide/Triflate + AminePalladium Precursor + Phosphine Ligand + BaseAryl Amine
3-Halo-7-aminophenothiazine + ArylaminePd Catalyst + Ligand + Base3-Arylamino-7-aminophenothiazine

C-3 and C-7 Substitution via Cross-Coupling Methods

Suzuki-Miyaura Coupling for Aryl-Substituted Derivatives

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of phenothiazine chemistry, it provides an effective method for introducing aryl or heteroaryl substituents at specific positions on the heterocyclic core, typically at positions 3 and 7. This is usually achieved by reacting a halogenated phenothiazine derivative, such as a dibromo-phenothiazine, with an appropriate arylboronic acid or boronic acid ester. researchgate.net

The synthesis often begins with the bromination of the phenothiazine scaffold to create the necessary reactive handles. For instance, 3,7-dibromophenothiazine can be prepared and subsequently used as the substrate for the Suzuki-Miyaura coupling. nih.gov The reaction conditions are critical and typically involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), a base to activate the boronic acid, and a suitable solvent system. researchgate.net This methodology allows for the synthesis of a diverse library of 3,7-di(hetero)aryl-substituted phenothiazines, enabling fine-tuning of the molecule's electronic properties. researchgate.net

EntryArylboronic Acid/EsterCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄CsF1,4-Dioxane1011670
24-Methoxyphenylboronic acidPd(PPh₃)₄CsF1,4-Dioxane1011685
3Thiophen-2-ylboronic acidPd(PPh₃)₄CsF1,4-Dioxane1011665
4Pyridin-3-ylboronic acidPd(PPh₃)₄CsF1,4-Dioxane1011658

This table presents representative data for the Suzuki-Miyaura coupling of tert-butyl (3-(3,7-dibromo-10H-phenothiazin-10-yl)propyl)carbamate with various boronic acids to illustrate typical reaction conditions and yields. researchgate.net

Mannich Reaction for Novel Aminoalkyl Derivatives

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgresearchgate.net This reaction is a classic method for aminoalkylation, introducing an aminomethyl or substituted aminomethyl group onto a substrate. researchgate.net In heterocyclic chemistry, the Mannich reaction is valuable for synthesizing derivatives with novel aminoalkyl side chains, which can significantly influence the molecule's properties.

While specific examples of the Mannich reaction directly on 3H-phenothiazine-3,7-diamine are not extensively detailed in the surveyed literature, the general applicability of this reaction to the phenothiazine core has been demonstrated. For instance, phenothiazine itself can undergo a Mannich reaction with components like phthalimide (B116566) and formaldehyde, indicating that the heterocyclic system is a suitable substrate for this transformation. researchgate.net The reaction typically proceeds by forming an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic active hydrogen-containing compound. wikipedia.org

EntryActive H CompoundAmineAldehydeConditionsProduct Type
1PhenothiazinePhthalimideFormaldehydeEthanolic solution, stirringN-(Phenothiazin-10-ylmethyl)phthalimide
2AcetophenoneDimethylamine HClParaformaldehydeRefluxβ-Amino-ketone
3IndoleDimethylamineFormaldehydeAcetic acidGramine derivative

This table provides general examples of the Mannich reaction with various substrates to illustrate the reaction's components and the types of products formed. researchgate.netnih.gov

Formation of Ionic Derivatives: Phenothiazine Diaminium Salts

Ionic derivatives of this compound, specifically phenothiazine diaminium salts, are an important class of compounds. Their synthesis typically involves the reaction of a substituted or unsubstituted 3,7-diaminophenothiazine with a protic acid. researchgate.net These methods can produce various salts, such as bis(hydrogen chloride) or bis(hydrogen iodide), depending on the acid used. google.com

One synthetic approach involves the hydrolysis of an N-acylated precursor, such as 1-(3,7-diamino-phenothiazin-10-yl)-ethanone, in the presence of a strong acid like aqueous hydrochloric acid. Heating this mixture to reflux followed by concentration yields the corresponding diaminium salt. google.com Another method involves the stepwise reaction of secondary amines with a phenothiazin-5-ium salt, which can lead to the formation of unsymmetrical 3,7-(N,N-disubstituted-amino)-phenothiazin-5-ium iodides. google.com The synthesis of these ionic derivatives is crucial as it can improve the solubility and modify the electronic properties of the parent compound.

EntryStarting MaterialReagentsProductYield
11-(3,7-Diamino-phenothiazin-10-yl)-ethanone5 N Aqueous HCl3,7-Diamino-phenothiazine bis(hydrogen chloride)Not specified
2Phenothiazin-5-ium tetraiodide hydrateN-methylaniline3-(N-methyl-N-phenylamino)phenothiazin-5-ium triiodide44%
3PhenothiazineBromine, Acetic Acid, then Dimethylamine3,7-Bis(dimethylamino)-phenothiazin-5-ium bromideNot specified

This table summarizes methods for the formation of phenothiazine diaminium salts from various starting materials. google.comnih.gov

"Click Chemistry" for Advanced Chemical Constructs

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for the synthesis of complex molecular architectures. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. wikipedia.orgyoutube.com Another powerful variant is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which occurs without a metal catalyst by using a strained cycloalkyne. sciforum.net

These reactions offer a powerful platform for creating advanced chemical constructs by linking a phenothiazine core, functionalized with either an azide or an alkyne, to other molecules or scaffolds. This would allow for the modular synthesis of complex derivatives. However, a review of the current scientific literature indicates that while the principles of click chemistry are well-established, specific examples of its application for the synthesis of advanced chemical constructs based on the this compound scaffold are not yet widely documented.

Optimization of Synthetic Pathways and Yields

The optimization of synthetic pathways is crucial for improving the efficiency and cost-effectiveness of producing this compound and its derivatives. Key parameters that are often adjusted include temperature, solvent, catalyst system, and the stoichiometry of reagents. nih.govwipo.int The goal is to maximize the yield of the desired product while minimizing the formation of impurities and byproducts.

For instance, in the synthesis of N-arylaminophenothiazines, controlling the reaction temperature is critical. mdpi.com It was found that conducting the reaction at 0 °C and slowly adding the arylamine to a suspension of phenothiazin-5-ium tetraiodide led to the precipitation of the desired monosubstituted product, thereby preventing the formation of the disubstituted byproduct. mdpi.com Similarly, in palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the choice of ligand and base can have a profound impact on the reaction's success and yield. The development of methods that avoid harsh reagents, such as chromium-based oxidizing agents, is also a key aspect of optimization, leading to cleaner products that require less purification.

Reaction TypeParameter OptimizedConditionsEffect on Yield/Selectivity
N-Arylaminophenothiazine SynthesisTemperature0 °C vs. Room TemperatureLower temperature (0 °C) favored monosubstitution and higher purity. mdpi.com
Suzuki-Miyaura CouplingBaseCsF vs. other basesCsF was found to be an effective base for the coupling with dibromophenothiazine. researchgate.net
Reductive AminationReaction ControlSelective alkylation conditionsPreferential alkylation at the 3- and 7-amino groups with minimal reaction at the 10-position.
General SynthesisSolventDioxane vs. other solventsDioxane was found to be the optimal solvent for a specific oxidation reaction, leading to the best yield. nih.gov

This table illustrates how the optimization of various reaction parameters can significantly influence the outcome of synthetic pathways for phenothiazine derivatives.

Electronic and Redox Characteristics of 3h Phenothiazine 3,7 Diamine Systems

Electrochemical Behavior and Electron Transfer Mechanisms

The electrochemical profile of 3H-phenothiazine-3,7-diamine systems is characterized by their ability to undergo stable oxidation and reduction cycles. This behavior is central to their function in various electronic applications and is governed by distinct electron transfer mechanisms.

Reversible Oxidation Processes and Potentials

Derivatives of 3,7-diaminophenothiazine are noted for undergoing two distinct, reversible one-electron oxidation events at low potentials. rsc.orguky.edu This process involves the sequential removal of electrons to form a stable radical cation and subsequently a dication. The initial oxidation to a radical cation (PTZ•+) is a hallmark of the phenothiazine (B1677639) core, but the stability of the second oxidation to the dication (PTZ²⁺) is significantly enhanced by electron-donating substituents at the 3 and 7 positions. uky.edunih.gov

The electrochemical oxidation of N-phenyl-3-(phenylimino)-3H-phenothiazin-7-amine, a related derivative, is described as a quasi-reversible electron transfer process. researchgate.net The specific potentials at which these oxidations occur can be finely tuned by the nature of the substituents attached to the amino groups. For instance, a series of 3,7-bis(diarylamino)phenothiazines exhibit first oxidation potentials ranging from -0.22 V to +0.35 V (vs. Fc/Fc⁺), demonstrating the significant electronic influence of the substituents. rsc.org

Compound (Abbreviation)Substituent (Ar₂N–)First Oxidation Potential (Eₒₓ¹) vs. Fc/Fc⁺ (V)
1bDihydrodibenzoazepinyl-0.22
1cDibenzoazepinyl-0.19
1dDiphenylamino-0.05
1ePhenothiazinyl+0.15
1fPhenoxazinyl+0.30
1aCarbazolyl+0.35

Data sourced from a study on 3,7-bis(diarylamino)phenothiazines. rsc.org

Semiquinone Formation and Stability

The oxidation of phenothiazines, including 3,7-diamino derivatives, proceeds through the formation of an intermediate radical species known as a semiquinone. nih.gov The stability of this semiquinone radical is a critical factor in the electrochemical behavior of these compounds. For 3,7-diaminophenothiazine derivatives, the formation of semiquinones is particularly noteworthy, with studies reporting remarkable semiquinone formation constants. rsc.org This high stability is attributed to the electron-donating nature of the amino groups, which helps to delocalize the unpaired electron over the entire conjugated system, thus stabilizing the radical cation.

Multi-Electron Transfer Pathways

The 3,7-diamino substitution pattern facilitates multi-electron transfer processes. The system can typically undergo two sequential one-electron oxidations to form the radical cation and then the dication. uky.eduresearchgate.net The ability to access a stable, doubly oxidized dication state is particularly valuable for applications like high-capacity energy storage, as it allows for two electrons to be transferred per molecule. uky.edu

The specific pathway can be influenced by external conditions. For the parent phenothiazine scaffold, the oxidation pathway is sensitive to pH. At a pH below 1, the oxidation occurs in two distinct one-electron steps. researchgate.net However, in the pH range of 1 to 7, it proceeds as a single two-electron process. researchgate.net At pH values greater than 7, the mechanism reverts to two separate one-electron steps. researchgate.net This demonstrates the complexity of the electron transfer pathways and their dependence on the chemical environment.

Influence of pH on Electrode Reactions

The pH of the electrolyte solution has a significant impact on the electrode reactions of phenothiazine systems. The redox potentials and even the mechanism of electron transfer can vary with pH. researchgate.net As noted previously, the oxidation of the basic phenothiazine structure can switch between one- and two-electron processes depending on the pH. researchgate.net This dependency arises from the protonation state of the nitrogen atoms within the phenothiazine core and the amino substituents. Changes in pH alter the protonation equilibrium, which in turn affects the electron density and the ease of oxidation of the molecule. The relationship between the hydrogen-ion concentration and the formation of semiquinone radicals has also been a subject of investigation. nih.gov

Modulation of Redox Potentials in 3,7-Substituted Systems

The introduction of substituents at the 3 and 7 positions of the phenothiazine ring is a powerful strategy for modulating the compound's redox potentials. This "tuning" is crucial for designing molecules with specific electronic properties for targeted applications. rsc.org Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. rsc.org For example, substituting N-ethylphenothiazine with electron-donating methoxy (B1213986) groups at the 3 and 7 positions leads to a decrease in the oxidation potentials by 200-300 mV. uky.edu

Stereoelectronic Control of Oxidation Potentials

Beyond simple inductive and resonance effects, the three-dimensional arrangement of substituents—their stereoelectronics—plays a crucial role in determining oxidation potentials. rsc.org The conformation of the substituent relative to the phenothiazine plane can significantly influence the stability of the oxidized radical cation state. rsc.orgrsc.org

In a series of 3,7-bis(diarylamino)phenothiazines, the observed trend in oxidation potentials did not perfectly align with the expected electron-donating ability of the substituents. rsc.org This discrepancy was explained by stereoelectronic effects. X-ray crystal structure analysis revealed that upon oxidation, some molecules undergo a significant conformational change to achieve a coplanar arrangement between the phenothiazine core and the nitrogen atoms of the diarylamino substituents. rsc.org This planarization maximizes delocalization and stabilizes the resulting radical cation, thereby lowering the oxidation potential. rsc.org Therefore, the energy gain from this conformational change during oxidation is a key determinant of the final redox potential, demonstrating a clear case of stereoelectronic control. rsc.org

Impact of Substituents (Electron-Donating/Withdrawing Groups) on Electronic Properties

The electronic properties of this compound are highly tunable through the introduction of substituents at the 3 and 7 positions. The nature of these substituents, whether electron-donating or electron-withdrawing, significantly influences the oxidation potentials of the phenothiazine core.

Derivatives of 3,7-diaminophenothiazine exhibit two reversible one-electron oxidation steps. The first oxidation generates a stable cation radical (semiquinone), and the second oxidation forms a dication. The potentials at which these oxidations occur can be finely adjusted by the electronic character of the substituents attached to the amino groups. For instance, the introduction of various primary and secondary anilines and amines at the 3 and 7 positions via Buchwald-Hartwig coupling has been shown to modulate the redox potentials. With the exception of a 3,7-bis(carbazol-9-yl) derivative, the first oxidation of these substituted compounds is cathodically shifted compared to N-hexyl phenothiazine. rsc.org

The reactivity of the 3 and 7 positions of the phenothiazine ring is attributed to the electron-donating effect of the nitrogen atom at the 10-position. mdpi.com This inherent reactivity allows for the synthesis of a wide array of derivatives with tailored electronic characteristics. The introduction of electron-donating groups generally lowers the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups increase the oxidation potential. This principle allows for the rational design of this compound derivatives with specific redox behaviors for various applications.

Hammett Correlation Studies for Oxidation Potentials

A quantitative understanding of the effect of substituents on the redox properties of this compound systems can be achieved through Hammett correlation studies. The Hammett equation, a linear free-energy relationship, correlates the reaction rates and equilibrium constants of reactions involving substituted benzene (B151609) derivatives. libretexts.orgwikipedia.org In the context of electrochemistry, it can be used to relate the oxidation potentials of a series of substituted compounds to the electronic nature of the substituents.

A study on 3,7-di(hetero)aryl-substituted 10-(3-trimethylammoniumpropyl)-10H-phenothiazine salts demonstrated a very good correlation between the first oxidation potentials and the Hammett substituent constants (σp). mdpi.com This linear relationship indicates that the electronic effects of the substituents are systematically transmitted to the phenothiazine core, influencing its ease of oxidation.

Substituent (Z)σpFirst Oxidation Potential (Eox1 vs. Fc/Fc+) [V]
NMe2-0.83-0.25
OMe-0.27-0.12
Me-0.17-0.10
H0.00-0.06
F0.06-0.02
Cl0.230.01
Br0.230.02
CF30.540.11
CN0.660.15
NO20.780.21

This table presents a representative set of data illustrating the trend observed in Hammett correlation studies of substituted phenothiazines. The specific values are hypothetical and serve to demonstrate the principle of the correlation.

The positive slope of the Hammett plot (ρ > 0) in such studies indicates that the reaction (oxidation) is facilitated by electron-donating groups and hindered by electron-withdrawing groups. This correlation provides a powerful tool for predicting the redox behavior of new this compound derivatives.

Electropolymerization of this compound Derivatives

The ability of this compound and its derivatives to undergo electropolymerization allows for the formation of thin, conductive, and electroactive polymeric films on electrode surfaces. These films have potential applications in sensors, electrochromic devices, and energy storage.

Mechanisms of Polymeric Film Growth

The electropolymerization of this compound derivatives is typically achieved through repeated cyclic voltammetry in a suitable electrolyte solution. The process is initiated by the oxidation of the monomer at the electrode surface, generating radical cations. These radical cations can then couple to form dimers, which are subsequently re-oxidized and couple with other radical cations or oligomers, leading to the growth of a polymeric film on the electrode. psu.edu

The growth of the polymeric film can be monitored by observing the increase in the peak currents of the redox waves in the cyclic voltammogram with each successive cycle. The rate of film growth can be influenced by factors such as the monomer concentration, the solvent system, the nature of the electrolyte, and the potential scan rate. In some cases, the deposited film can become insulating, leading to a decrease in the rate of polymerization as the electrode surface becomes passivated. mpg.de

Characterization via Electrochemical Impedance Spectroscopy

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to characterize the properties of the electropolymerized films. itu.edu.trresearchgate.net By applying a small amplitude AC voltage at different frequencies and measuring the resulting current, EIS can provide information about the film's resistance, capacitance, and charge transfer kinetics at the electrode-film interface.

A typical EIS measurement on a polymeric film results in a Nyquist plot. The semicircle in the high-frequency region of the Nyquist plot corresponds to the charge transfer resistance (Rct) at the electrode/film interface. A smaller semicircle diameter indicates a lower charge transfer resistance and faster electron transfer kinetics. The low-frequency region of the plot can provide information about the diffusion of ions within the film.

Studies on electropolymerized phenothiazine derivatives have utilized EIS to confirm the deposition of the polymeric film and to characterize its electrochemical properties. researchgate.net The impedance data can be fitted to an equivalent electrical circuit to model the electrochemical processes occurring at the modified electrode. itu.edu.trresearchgate.net This analysis allows for the quantification of parameters such as the film resistance, double-layer capacitance, and Warburg impedance, providing a detailed understanding of the film's behavior.

Role in Photo-Induced Electron Transfer Systems

The electron-donating nature of the this compound system makes it an excellent component in photo-induced electron transfer (PET) systems. In such systems, upon photoexcitation, the phenothiazine moiety can donate an electron to an acceptor molecule, leading to charge separation.

Phenothiazine dyes, which share the core structure, have been shown to participate in photo-induced electron transfer processes. For example, they can photosensitize the oxidation of NADH through an electron transfer mechanism. nih.gov In these processes, the phenothiazine dye in its excited state accepts an electron from NADH, becoming a reduced radical. This reduced form can then be re-oxidized, completing a photoredox cycle. nih.gov

In dyad systems where a this compound derivative is covalently linked to an electron acceptor, such as a boron-dipyrromethene (BODIPY) dye, efficient PET can occur. nih.gov Upon excitation of the acceptor, the phenothiazine donor can transfer an electron, quenching the fluorescence of the acceptor. This PET process can be modulated by external stimuli, such as the presence of specific analytes, forming the basis for fluorescent chemosensors. nih.gov The efficiency of the PET process is dependent on the driving force for electron transfer and the electronic coupling between the donor and acceptor moieties.

Spectroscopic Analysis and Characterization of 3h Phenothiazine 3,7 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular structure of 3H-phenothiazine-3,7-diamine by mapping the chemical environments of its constituent nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The proton NMR spectrum of phenothiazine (B1677639) derivatives is characterized by signals corresponding to the aromatic protons on the tricyclic core and protons on any substituents. For the parent 10H-phenothiazine, the aromatic protons typically appear as complex multiplets in the range of δ 6.7–7.2 ppm.

In the case of 3,7-diamino-phenothiazine bis(hydrogen chloride), a proton NMR signal has been reported at δ 7.34 ppm. google.com This signal likely represents the aromatic protons of the phenothiazine core, with the chemical shift influenced by the presence of the amino groups and the salt formation. The amino protons themselves would be expected to appear as a broader signal, the position of which can be highly dependent on the solvent and concentration.

For comparison, the ¹H NMR spectrum of a related compound, 10-acetyl-N(3),N(3),N(7),N(7)-tetramethyl-10H-phenothiazine-3,7-diamine, would show distinct signals for the methyl protons on the nitrogen atoms in addition to the aromatic protons. nih.gov The analysis of substituted phenothiazines often involves the interpretation of coupling patterns to assign specific protons within the aromatic rings. nih.gov

Table 1: Representative ¹H NMR Data for Phenothiazine Derivatives

CompoundSolventChemical Shift (δ) ppmAssignment
3,7-Diamino-phenothiazine bis(hydrogen chloride)D₂O7.34 (m)Aromatic Protons
10-(bromoacetyl)-3,7-dibromophenothiazineCDCl₃6.92 (t), 7.00 (d), 7.13 (dd), 7.18 (dd)Aromatic Protons

Note: Data for 3,7-Diamino-phenothiazine bis(hydrogen chloride) is from a patent and may lack the detailed assignment of individual protons. google.com Data for the dibromo derivative is provided for comparative purposes to illustrate typical aromatic region signals. researchgate.net

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For phenothiazine derivatives, the aromatic carbons typically resonate in the region of δ 115–150 ppm. The carbons attached to the nitrogen and sulfur atoms (C-4a, C-5a, C-10a, and C-11a) have distinct chemical shifts that are sensitive to the substitution pattern.

Table 2: Representative ¹³C NMR Data for a Phenothiazine Derivative

CompoundSolventChemical Shift (δ) ppmAssignment
10-(5-bromopentyl)-3,7-dibromophenothiazineCDCl₃115.7, 122.9, 127.5, 127.9, 144.6Aromatic and Quaternary Carbons

Note: This data is for a derivative and is intended to provide a general indication of the chemical shift regions for the phenothiazine core. researchgate.net

Heteronuclear NMR, such as ³¹P NMR, becomes relevant when studying derivatives of this compound that have been functionalized with phosphorus-containing groups. For example, the phosphorylation of phenothiazine can be monitored using ³¹P{¹H}-NMR spectroscopy. nih.gov

In a study involving the phosphorylation of 10H-phenothiazine, the resulting N-phosphorylated product, 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide, exhibited a ³¹P NMR signal that confirmed the formation of the P-N bond. nih.gov Such studies are crucial for the characterization of modified phenothiazines designed for specific applications.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound and various fragment ions. The fragmentation pattern is often characteristic of the compound's structure.

While a specific EI-MS spectrum for this compound was not found in the provided search results, the fragmentation of related phenothiazine structures has been studied. The fragmentation of phthalazine-1,4-dione derivatives, for instance, shows characteristic losses of small molecules. raco.cat For phenothiazines, fragmentation can involve the loss of the substituents on the nitrogen atom and cleavage of the heterocyclic ring.

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. This technique is invaluable for confirming the identity of a newly synthesized compound.

For the related cation, 3,7-diaminophenothiazin-5-ium (B1210492) (thionine cation), high-resolution mass spectrometry data is available. The experimental precursor m/z was determined to be 228.0588, which corresponds to the molecular formula [C₁₂H₁₀N₃S]⁺. nih.gov This precise mass measurement unequivocally confirms the elemental composition of the ion. HRMS is a standard technique used in the characterization of novel phenothiazine derivatives to verify their chemical formula. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for a Related Cation

IonFormulaCalculated m/zExperimental m/z
3,7-Diaminophenothiazin-5-ium[C₁₂H₁₀N₃S]⁺228.0595228.0588

Data obtained for the thionine (B1682319) cation, a closely related oxidized form of 3,7-diaminophenothiazine. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules and large organic molecules which tend to be fragile and fragment when ionized by more conventional methods. While specific MALDI-TOF-MS data for this compound is not extensively detailed in the provided search results, the principles of the technique are applicable. For related phenothiazine derivatives, this method would be employed to determine the molecular weight and confirm the structure of the synthesized compounds. For instance, in the synthesis of N,N,N',N'-tetramethyl-10H-phenothiazine-3,7-diamine salts, mass spectrometry would be a crucial step for characterization. google.com

Property Value Source
Molecular Formula C12H11N3S nih.gov
Molecular Weight 229.30 g/mol nih.gov
Exact Mass 229.06736854 Da nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is an analytical technique that measures the amount of light absorbed by a sample at different wavelengths. It is used to identify and quantify substances.

The UV-Vis absorption spectrum of this compound (thionine) in dilute aqueous solutions is characterized by a prominent absorption band in the visible region, with a maximum absorbance peak typically observed around 596-605 nm. google.comaatbio.comphotochemcad.com This absorption is responsible for the compound's distinct blue-violet color in solution. The absorption spectrum also shows a band in the UV region, around 283 nm, which is attributed to the π-π* transition of the phenothiazine ring. researchgate.net The peak in the visible range is assigned to the n-π* transitions of the C=N bond. researchgate.net

The exact position of the absorption maximum can be influenced by the solvent and the concentration of the dye. For example, in ethanol, the absorption maximum is reported at 605 nm with a molar extinction coefficient of 77,600 M⁻¹cm⁻¹. photochemcad.com In aqueous solutions, the peak can be observed at 596 nm. aatbio.com The electronic transitions of phenothiazine derivatives are a subject of interest, with studies exploring how substitutions on the phenothiazine core affect the electronic properties and absorption spectra. rsc.org

Solvent Absorption Maximum (λmax) Molar Extinction Coefficient (ε) Reference
Ethanol605 nm77,600 M⁻¹cm⁻¹ photochemcad.com
Water596 nmNot specified aatbio.com
Aqueous Solution605 nmNot specified google.com
DMSONot specifiedNot specified nih.gov

This compound exhibits a strong tendency to form aggregates in aqueous solutions, a phenomenon that can be effectively studied using UV-Vis spectroscopy. nih.govacs.org As the concentration of the dye increases, the absorption maximum shifts to shorter wavelengths (a hypsochromic or blue shift). acs.org This shift is indicative of the formation of H-aggregates, where the molecules are arranged in a face-to-face fashion.

In dilute solutions (e.g., 1.0 x 10⁻⁵ M), thionine exists predominantly as a monomer, showing the characteristic absorption maximum around 600 nm. acs.org With increasing concentration, this peak decreases in intensity, while a new peak emerges at a shorter wavelength, corresponding to the dimer and higher-order aggregates. acs.org At very high concentrations (e.g., up to 0.1 M), the solution appears red, a significant color change from the blue of dilute solutions, due to the prevalence of these H-aggregates. acs.org The formation of these aggregates is also influenced by temperature, with increasing temperature causing the deaggregation of larger species into monomers and smaller aggregates. acs.org The study of aggregation is crucial as it affects the photophysical and photochemical properties of the dye. nih.govacs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify chemical compounds based on how they absorb infrared radiation. The IR spectrum of a compound is a unique fingerprint, with absorption bands corresponding to the frequencies of vibrations between the bonds of the atoms making up the material.

Fluorescence Spectroscopy and Luminescence Properties

Fluorescence spectroscopy is a type of electromagnetic spectroscopy that analyzes fluorescence from a sample. It involves using a beam of light, usually ultraviolet light, that excites the electrons in molecules of certain compounds and causes them to emit light of a lower energy, typically, but not necessarily, visible light.

Phenothiazine derivatives are known for their interesting photophysical properties, including fluorescence. nih.govresearchgate.net this compound (thionine) exhibits fluorescence, with an emission maximum that can vary depending on the environment. For instance, when attached to macromolecules like poly(acrylamide), it shows an emission maximum around 640 nm. rsc.org

The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter characterizing the efficiency of the fluorescence process. For thionine in ethanol, the fluorescence quantum yield has been reported to be 0.04. photochemcad.com The fluorescence can be quenched by various species, such as ferrous and ferric ions, through a diffusionally limited bimolecular quenching process. rsc.org The study of fluorescence mechanisms in phenothiazine derivatives is an active area of research, with investigations into how structural modifications, such as the introduction of different substituents, can tune the emission properties. researchgate.netnih.gov

Solvent/Environment Emission Maximum Quantum Yield Reference
EthanolNot specified0.04 photochemcad.com
Poly(acrylamide)~640 nmNot specified rsc.org

Aggregation-Induced Emission (AIE) Phenomena

Phenothiazine derivatives have been the subject of extensive research due to their unique photophysical properties, including Aggregation-Induced Emission (AIE). Unlike many traditional fluorophores that suffer from aggregation-caused quenching (ACQ) in the solid state, AIE-active molecules exhibit enhanced fluorescence intensity upon aggregation. This phenomenon is critical for applications in areas like organic light-emitting diodes (OLEDs).

The AIE characteristics in phenothiazine-based molecules are often linked to their distinct non-planar, butterfly-like conformation. In dilute solutions, the molecule can undergo various intramolecular motions, such as rotations and vibrations, which provide non-radiative pathways for the excited state to decay, resulting in weak or no fluorescence. However, in the aggregated state or in a solid thin film, these intramolecular motions are physically restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, forcing the excited state to decay radiatively and leading to a significant enhancement of emission.

Research on donor-acceptor (D-A) type luminophores incorporating a phenothiazine donor and a diphenylsulfone acceptor (DPS-PTZ) has provided a deeper understanding of this mechanism. nih.govbeilstein-archives.org Quantum calculations and molecular dynamics studies have shown that in an aggregated environment, the twisting of the phenothiazine group is constrained. nih.gov This suppression of the molecular twist reduces non-radiative decay, giving rise to the observed AIE property. nih.govbeilstein-archives.org

Furthermore, studies on aminoborane (B14716983) derivatives with phenothiazyl substituents have demonstrated that these compounds exhibit typical intramolecular charge-transfer (ICT) and AIE behavior. rsc.orgrsc.org Some of these materials also display reversible mechanoresponsive behavior, where a significant red-shift in emission is observed upon grinding, which is attributed to changes in molecular packing and conformation. rsc.org

Table 1: Photophysical Phenomena in Phenothiazine Derivatives

Phenomenon Observation Underlying Mechanism Reference
Aggregation-Induced Emission (AIE) Enhanced fluorescence in aggregated state or solid film. Restriction of Intramolecular Motion (e.g., twisting of the phenothiazine group) in the aggregate state, which blocks non-radiative decay pathways. nih.govbeilstein-archives.org
Intramolecular Charge-Transfer (ICT) Observed in donor-acceptor type phenothiazine derivatives. Electronic transition from the electron-donating phenothiazine moiety to an electron-accepting group within the same molecule. rsc.org
Mechanochromism Reversible change in emission color upon mechanical grinding. Alteration of molecular packing and conformation, leading to a change in the emissive state. rsc.org

Electron Spin Resonance (ESR) Spectroscopy for Radical Cation Characterization

The reversible oxidative properties of phenothiazines lead to the formation of stable and deeply colored radical cations, making them valuable probes for studying electron transfer processes. mdpi.com Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the characterization of these radical cations, providing detailed information about the localization of the unpaired electron and the molecular structure.

Studies on the radical cations of N-derivatives of phenothiazine have shown that their ESR spectra are highly dependent on temperature. researchgate.net For instance, in one study, the hyperfine structure (HFS) of the ESR spectrum was observed to irreversibly transform from a doublet to a quartet with an approximate 1:2:2:1 intensity ratio as the temperature was raised from 323-333 K. researchgate.net This change suggests a temperature-induced alteration in the conformation or the electronic structure of the radical cation. researchgate.net Infrared spectroscopy has been used in conjunction with ESR to support the proposed mechanisms for the localization of the unpaired electron. researchgate.net

ESR spectroscopy has also been employed to investigate phenothiazine cation radicals intercalated into DNA. nih.gov Using a flow orientation technique, it is possible to measure the anisotropic hyperfine coupling constants when the sample is oriented both parallel and perpendicular to the external magnetic field. nih.gov This provides valuable data on the orientation and interaction of the phenothiazine radical within the DNA helix.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for elucidating the three-dimensional structure of molecules in the solid state. For phenothiazine and its derivatives, this technique has confirmed the characteristic non-planar "butterfly" structure of the tricyclic system. mdpi.com This bent conformation is a key factor influencing its electronic properties and intermolecular interactions.

The solid-state packing of phenothiazine derivatives plays a crucial role in their observed properties, particularly AIE. rsc.org Comprehensive analysis of the crystal structures of certain boryl-substituted phenothiazines has revealed that a strongly twisted conjugated backbone combined with loose molecular packing is responsible for their remarkable mechanoresponsive luminescence. rsc.org The presence of bulky substituents or specific functional groups, such as P=O, can hinder intense intermolecular π-π stacking. mdpi.com This prevention of close packing is beneficial for inhibiting triplet-triplet annihilation in the excited state, which is an important consideration for materials used in OLEDs. mdpi.com

Table 2: Structural Features of Phenothiazine Derivatives from Crystallographic Studies

Structural Feature Description Impact on Properties Reference
Molecular Conformation Non-planar, "butterfly" shape of the central tricyclic ring. Influences intramolecular motion and electronic conjugation. Key to AIE properties. mdpi.com
Molecular Packing Can range from loose to tightly packed depending on substituents. Loose packing and twisted backbones can lead to mechanochromism. Prevention of π-π stacking can inhibit excited state annihilation. rsc.org
Intermolecular Interactions Governed by substituents and the overall molecular shape. Determines solid-state morphology and photophysical behavior like AIE. nih.govrsc.org

Theoretical and Computational Chemistry Studies on 3h Phenothiazine 3,7 Diamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the ground-state properties of many-electron systems, providing a balance between accuracy and computational cost. It is widely used to study the molecular, electrical, and photoelectric properties of phenothiazine-based molecules.

Elucidation of Electronic Structure (HOMO-LUMO Orbitals)

The electronic structure of a molecule is fundamental to its chemical reactivity and optical properties. DFT calculations are frequently employed to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

In studies of phenothiazine (B1677639) derivatives, the HOMO is typically localized over the electron-rich phenothiazine ring system, particularly the sulfur and nitrogen atoms, reflecting its strong electron-donating character. The LUMO's location, however, is highly dependent on the substituents attached to the ring. For instance, in a study on 3,7-dinitro-10H-phenothiazine 5-oxide, a related compound, the HOMO is distributed across the phenothiazine core, while the LUMO is primarily located on the electron-withdrawing nitro groups. This distribution facilitates intramolecular charge transfer (ICT) upon excitation.

Table 1: Representative Frontier Molecular Orbital Energies for a Phenothiazine Derivative (Data based on a substituted phenothiazine from literature)

OrbitalEnergy (eV)Description
LUMO -3.5Localized on acceptor moieties
HOMO -5.8Localized on phenothiazine core
Energy Gap (ΔE) 2.3Indicates potential for charge transfer

Note: The values are illustrative and depend on the specific derivative and computational method (e.g., B3LYP/6-31G(d,p)).

Prediction of Spectroscopic Properties (e.g., TD-DFT for UV-Vis and Fluorescence)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited-state properties, making it an effective tool for predicting UV-Vis absorption and fluorescence spectra. researchgate.net This method can accurately estimate the excitation energies and oscillator strengths (f) that correspond to electronic transitions.

For phenothiazine derivatives, TD-DFT calculations can explain the observed absorption bands. The primary low-energy absorption band in the UV-Vis spectrum of many phenothiazine dyes corresponds to the HOMO→LUMO transition, which is often characterized as an intramolecular charge transfer (ICT) from the phenothiazine donor to an acceptor part of the molecule.

In the case of 3,7-dinitro-10H-phenothiazine 5-oxide, TD-DFT calculations predicted the S₁ → S₀ emission transition at 568 nm, which corresponded well with the experimentally observed fluorescence band at 647 nm. ingentaconnect.comnih.gov The significant difference between absorption and emission wavelengths (a large Stokes shift) suggests a substantial change in geometry between the ground (S₀) and the first excited state (S₁). nih.gov

Conformational Analysis and Molecular Geometry

The phenothiazine nucleus is not planar but possesses a characteristic non-planar "butterfly" structure. nih.gov DFT calculations are used to optimize the molecular geometry and determine key structural parameters, such as the dihedral or "bending" angles of the central ring. These angles are crucial as they influence molecular packing in the solid state and affect electronic properties by altering the degree of conjugation.

For example, in the ground state (S₀) of 3,7-dinitro-10H-phenothiazine 5-oxide, the bending angles at the sulfur (ΘS) and nitrogen (ΘN) atoms were calculated to be 95.08° and 122.78°, respectively. nih.gov Upon excitation to the S₁ state, these angles were found to change to 104.50° and 127.27°, indicating a significant geometric distortion. nih.gov This structural change upon excitation is a key factor contributing to the large Stokes shift observed in its fluorescence spectrum. nih.gov

Table 2: Calculated Geometric Parameters for a Substituted Phenothiazine (Data based on 3,7-dinitro-10H-phenothiazine 5-oxide)

ParameterGround State (S₀)Excited State (S₁)
Bending Angle at Sulfur (ΘS) 95.08°104.50°
Bending Angle at Nitrogen (ΘN) 122.78°127.27°

Molecular Orbital Calculations and Correlation Studies

Molecular orbital (MO) calculations, often performed within the DFT framework, provide a detailed picture of the electronic structure beyond just the frontier orbitals. These studies correlate the electronic properties with the observed chemical behavior. For instance, analyzing the bonding and anti-bonding character of the molecular orbitals can explain changes in bond lengths upon electronic excitation.

In the study of 3,7-dinitro-10H-phenothiazine 5-oxide, the HOMO-LUMO excitation leads to shorter and stronger C-N and C-S bonds in the excited state because the LUMO has a bonding character for these links. nih.gov Conversely, C-C bonds within the aromatic rings become weaker upon excitation. nih.gov Such detailed analyses are vital for understanding photochemical processes and the stability of the excited state.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models serve as a guide for designing new, more potent compounds.

For phenothiazine derivatives, 2D and 3D-QSAR studies have been successfully applied to understand their activity as multidrug resistance (MDR) modulators, antipsychotic agents, and enzyme inhibitors. nih.govniscpr.res.innih.gov In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), molecules are aligned, and their steric, electrostatic, hydrophobic, and hydrogen-bonding fields are calculated.

A QSAR study on phenothiazines as MDR reversing agents revealed that hydrophobic and hydrogen bond acceptor fields were the dominant factors for activity. nih.gov The resulting 3D contour maps highlighted specific regions around the phenothiazine scaffold where bulky groups, hydrophobic substituents, or hydrogen bond acceptors would either enhance or diminish biological activity. nih.gov These models provide clear design principles; for example, they can indicate that adding a hydrogen bond acceptor at position 2 of the phenothiazine ring while placing a bulky, hydrophobic group on the side-chain nitrogen would be beneficial for a particular activity.

Molecular Docking Studies (e.g., receptor interactions for SAR insights)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for elucidating ligand-receptor interactions at the atomic level and for virtual screening of compound libraries.

Docking studies on phenothiazine derivatives have provided significant insights into their mechanism of action. For example, to understand the antipsychotic activity of phenothiazines, derivatives have been docked into the active site of the dopamine (B1211576) D2 receptor. niscpr.res.in These studies help to identify key interactions, such as hydrogen bonds or pi-pi stacking, between the ligand and specific amino acid residues in the receptor's binding pocket.

In a study on novel phenothiazine-based antimicrobial agents, molecular docking was used to predict the binding affinities and interaction patterns with a target protein. nih.gov The results showed that the most potent compounds formed strong hydrogen bonds and hydrophobic interactions with the active site, and the calculated binding energy often correlated well with the experimentally measured activity. nih.govrsc.org For instance, a derivative might show a high binding affinity (e.g., a low binding energy score like -8.3 kcal/mol) due to a hydrogen bond between its sulfonamide group and a key residue in the target protein. nih.gov Such insights are invaluable for structure-activity relationship (SAR) analysis and for the rational design of more effective therapeutic agents.

Hirshfeld Surface Analysis for Intermolecular Interactions

Theoretical and computational chemistry provide powerful tools for understanding the intricate network of intermolecular interactions that govern the crystal packing of molecules. Among these, Hirshfeld surface analysis has emerged as a potent method for visualizing and quantifying these non-covalent interactions. While specific crystallographic studies and, consequently, Hirshfeld surface analysis for 3H-phenothiazine-3,7-diamine are not publicly available, the application of this technique to closely related phenothiazine derivatives offers significant insights into the types of interactions that likely stabilize the crystal lattice of this compound.

Hirshfeld surface analysis is based on the concept of partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). This partitioning defines a unique surface for each molecule within the crystal.

The analysis involves mapping various properties onto this surface, most notably dnorm, di, and de. Here, di is the distance from the Hirshfeld surface to the nearest nucleus inside the surface, and de is the distance to the nearest nucleus outside the surface. The normalized contact distance, dnorm, is calculated based on di, de, and the van der Waals (vdW) radii of the atoms. The dnorm surface is color-coded to visualize intermolecular contacts: red spots indicate contacts shorter than the vdW radii (close contacts), white areas represent contacts around the vdW separation, and blue regions show contacts longer than the vdW radii.

In studies of various phenothiazine derivatives, the dnorm surfaces consistently reveal the presence of key intermolecular interactions. For instance, in the analysis of some phenothiazine structures, prominent red spots on the dnorm surface correspond to C-H···N and C-H···π interactions, indicating their crucial role in the crystal packing. mdpi.comnih.gov

For phenothiazine and its derivatives, the fingerprint plots typically highlight the prevalence of H···H, C···H/H···C, and N···H/H···N contacts. The large, diffuse regions in the fingerprint plots of related compounds often correspond to H···H interactions, which, due to the abundance of hydrogen atoms on the molecular surface, frequently constitute the largest percentage of intermolecular contacts. nih.gov Sharper, more defined "spikes" in the plots are characteristic of stronger interactions like hydrogen bonds. For example, in a related 1,4-benzothiazine derivative, H···H, H···C/C···H, and H···O/O···H interactions were found to be the most significant contributors to the crystal packing. nih.govnih.gov

The table below, compiled from data on a representative phenothiazine derivative, illustrates the typical percentage contributions of various intermolecular contacts as determined by Hirshfeld surface analysis.

Intermolecular ContactPercentage Contribution (%)
H···H45.2
C···H/H···C22.8
N···H/H···N10.5
S···H/H···S8.7
C···C5.4
Other7.4
Data is representative of a substituted phenothiazine derivative and is intended for illustrative purposes.

This quantitative breakdown is invaluable for understanding the hierarchy of interactions that dictate the supramolecular assembly. The presence of amino groups in this compound would suggest that N-H···N and N-H···S hydrogen bonds could play a significant role in its crystal structure, in addition to the ubiquitous van der Waals forces and potential π-π stacking interactions involving the aromatic rings. The shape index and curvedness maps, other tools within Hirshfeld analysis, can further elucidate the presence of π-π stacking, which is often indicated by characteristic red and blue triangular patterns on the shape index map and flat regions on the curvedness map. mdpi.com

Structure Activity Relationships Sar Within 3h Phenothiazine 3,7 Diamine Derivatives

Impact of Substitution on Electronic and Redox Properties

The electronic landscape and redox behavior of 3H-phenothiazine-3,7-diamine derivatives are highly sensitive to the nature of the substituents at the 3, 7, and 10 positions of the phenothiazine (B1677639) core. The electron-rich nitrogen and sulfur atoms within the heterocyclic ring system make these compounds inherently good electron donors. rsc.org

Derivatives of 3,7-diaminophenothiazine have been shown to undergo two reversible one-electron oxidation processes, leading to the formation of a stable semiquinone radical cation and subsequently a dication. rsc.orgnih.gov The potentials at which these redox events occur can be systematically adjusted by introducing different substituents. For instance, the introduction of various primary and secondary anilines at the 3 and 7 positions via Buchwald-Hartwig coupling has been demonstrated to modulate the redox potentials. rsc.orgrsc.org

The electronic character of substituents on aniline (B41778) moieties attached to the 3 and 7 positions allows for the fine-tuning of the oxidation potentials. rsc.org A very good correlation between the first oxidation potentials and the Hammett σp parameters has been established for a series of 3,7-di(hetero)aryl-substituted phenothiazinyl salts, indicating a predictable electronic communication between the substituents and the redox-active phenothiazine core. mdpi.com With the exception of 3,7-biscarbazol-9-yl derivatives, most substitutions at the 3 and 7 positions result in a cathodic shift of the first oxidation potential when compared to N-hexyl phenothiazine. rsc.org

The substitution pattern at the C3 and C7 positions dictates the nature of the redox reactions. Derivatives substituted at these positions are typically involved in two-electron reactions. rsc.org In contrast, substitutions at the N-10 position generally result in compounds that can only donate one electron. rsc.org

Table 1: Impact of Substituents on the Redox Potentials of Selected 3,7-Disubstituted-10-hexyl-10H-phenothiazine Derivatives.
Substituent at positions 3 and 7First Oxidation Potential (E1/21 vs. Fc/Fc+) [V]Second Oxidation Potential (E1/22 vs. Fc/Fc+) [V]
Anilino-0.290.09
4-(tert-Butyl)anilino-0.310.07
4-Methoxyanilino-0.360.08
Diphenylamino-0.120.31
Carbazol-9-yl0.050.43

Data sourced from Müller et al., 2013. rsc.org

Correlations between Molecular Structure and Spectroscopic Responses

The molecular structure of this compound derivatives profoundly influences their spectroscopic properties, including their absorption and emission spectra. The non-planar, butterfly-like conformation of the phenothiazine ring plays a crucial role in preventing intermolecular aggregation and the formation of excimers, which can quench fluorescence. rsc.orgrsc.org

The absorption spectra of these compounds typically exhibit bands corresponding to π-π* and n-π* electronic transitions. mdpi.com For instance, N-phosphoryl substituted phenothiazines show absorption bands around 234 nm and 280 nm, attributed to π-π* and n-π* transitions, respectively. mdpi.com The introduction of substituents can lead to either a hypsochromic (blue shift) or bathochromic (red shift) effect on the maximum absorption wavelength. An N-phosphoryl substituent, for example, causes a hypsochromic effect compared to the parent 10H-phenothiazine. mdpi.com

In the context of dye-sensitized solar cells, phenothiazine-based dyes with a donor-π-acceptor (D-π-A) or donor-acceptor-π-acceptor (D-A-π-A) architecture are of significant interest. nih.govacs.org The absorption in the visible region (400-700 nm) is often dominated by an intramolecular charge transfer (ICT) process from the electron-donating phenothiazine core to the electron-accepting unit. nih.gov The introduction of an auxiliary acceptor, such as benzothiadiazole (BTD), can effectively red-shift the absorption spectrum by lowering the energy gap (Egap). nih.govacs.org

The emission properties are also strongly dependent on the molecular structure. Phenothiazine dyes have been shown to emit light across a wide spectral range, from the UV to the orange domain, depending on the nature of the electron-withdrawing substituent. researchgate.net The introduction of a bromine atom as a second substituent has been observed to nearly double the quantum yield in some cases. researchgate.net

Table 2: Spectroscopic Data for Selected Phenothiazine Derivatives.
CompoundSubstitution PatternMaximum Absorption Wavelength (λmax) [nm]Emission Wavelength [nm]Key Structural Feature
PTZ-3D-π-A446 (calculated)-Phenothiazine donor, cyanoacrylic acid acceptor
PTZ-5D-A-π-A504 (calculated)-BTD auxiliary acceptor introduced
3,7-dinitro-10H-phenothiazine 5-oxideElectron-withdrawing groups at C3, C7 and S5-Red-shifted by 200 nmTwo nitro groups and a sulfoxide (B87167)
N-phosphoryl phenothiazineN-10 substitution234, 280-Phosphoryl group at N10

Data compiled from various sources. mdpi.comnih.govresearchgate.net

Mechanistic Insights from Structure-Property Relationships

The study of structure-property relationships in this compound derivatives provides valuable mechanistic insights into their behavior. The efficiency of intramolecular charge transfer (ICT) is a key factor governing the optoelectronic properties of these compounds. nih.gov The dihedral angle between the donor and acceptor units within the molecule has a significant impact on ICT efficiency. nih.govacs.org An increase in this dihedral angle can lead to reduced ICT, a lower molar extinction coefficient, and ultimately, poorer device performance in applications like dye-sensitized solar cells. nih.govacs.org

The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical determinant of the electronic properties. In many phenothiazine-based dyes, the HOMO is localized on the electron-donating phenothiazine unit, while the LUMO is predominantly on the acceptor moiety. rsc.orgnih.gov This spatial separation of the frontier molecular orbitals is fundamental to the charge transfer process.

The introduction of specific functional groups can have predictable effects on the energy levels of the HOMO and LUMO. For example, the incorporation of electron-withdrawing groups can lead to a decrease in both the HOMO and LUMO energy levels. rsc.org In the case of 3,7-dinitro-10H-phenothiazine 5-oxide, the two electron-withdrawing nitro groups deplete electron density from the sulfur atom, resulting in a decrease in the LUMO energy and a significant red-shift in the emission spectrum. researchgate.net This compound also exhibits a large Stokes shift, indicating a substantial difference in the geometry of the singlet excited state compared to the ground state. researchgate.net

Furthermore, the presence of certain bonds, such as the d-pπ bonds in sulfoxide or P=O substituted phenothiazines, can hinder intense intermolecular π-π stacking. mdpi.com This is beneficial for inhibiting excited triplet-triplet annihilation, a process that can reduce the efficiency of light-emitting devices. mdpi.com

Rational Design Principles for Functional Derivatives

The insights gained from structure-activity relationship studies have led to the formulation of rational design principles for creating functional this compound derivatives with specific properties.

Tuning Electronic and Redox Properties:

To systematically control the redox potentials, substituents with varying electron-donating or electron-withdrawing strengths can be introduced at the 3 and 7 positions. The Hammett parameters can serve as a predictive tool for this purpose. mdpi.com

The number of electrons involved in redox processes can be controlled by the substitution site: C3 and C7 substitutions for two-electron processes, and N10 substitution for one-electron processes. rsc.org

Modulating Spectroscopic Responses:

For applications requiring absorption at longer wavelengths (e.g., near-infrared absorbing dyes), the D-A-π-A molecular architecture can be employed. The incorporation of auxiliary acceptors effectively narrows the HOMO-LUMO gap. nih.gov

The emission color and quantum yield can be fine-tuned by the choice of electron-withdrawing groups and the introduction of heavy atoms like bromine. researchgate.net

To achieve desired solubility in organic solvents and good solution-processing properties, appropriate solubilizing groups can be attached to the N-10 position of the phenothiazine core. rsc.org

Enhancing Device Performance:

To maximize intramolecular charge transfer efficiency, the molecular design should aim to minimize the dihedral angle between the donor and acceptor units. nih.gov

The non-planar "butterfly" structure of the phenothiazine core should be maintained to suppress molecular aggregation and excimer formation, which is beneficial for solid-state applications. rsc.orgrsc.org

For applications in organic electronics, the design should focus on achieving well-matched electronic energy levels for efficient charge transport. rsc.org

By applying these principles, it is possible to move beyond trial-and-error approaches and rationally design novel this compound derivatives with optimized performance for a wide array of applications, from organic electronics to sensing.

Advanced Applications in Materials Science and Chemical Sensing

Optoelectronic and Photovoltaic Materials

The phenothiazine (B1677639) core structure, of which 3H-phenothiazine-3,7-diamine is a fundamental example, is a key building block in the design of novel organic materials for optoelectronic and photovoltaic applications. rsc.org The electron-rich nature of the phenothiazine moiety makes it an excellent electron donor, a desirable characteristic for various components in electronic devices. rsc.org While much of the research focuses on complex derivatives, the foundational properties of the phenothiazine unit are central to their function.

Charge Transporting Materials

Poly(thionine) exhibits properties that make it a candidate for charge transporting layers in electronic devices. As a conducting polymer, it can facilitate the movement of charge carriers. cdmf.org.br The conductivity of poly(thionine) films is influenced by factors such as the anion used during electropolymerization and the applied potential. cdmf.org.br Studies have shown that poly(thionine) can exist in both reduced (low conductivity) and oxidized (higher conductivity) states, allowing for the modulation of its charge transport capabilities. cdmf.org.br The structure of the polymer, including its porosity, is also affected by the synthesis conditions, which in turn impacts ion and electron transport. cdmf.org.br

Organic Emitting Devices and Organic LEDs

Phenothiazine derivatives are widely utilized in the development of organic light-emitting diodes (OLEDs). Their electron-donating nature makes them suitable for use as hole-transporting materials, facilitating the injection and transport of positive charge carriers to the emissive layer. nih.govrsc.org While specific data on the direct use of this compound in commercial OLEDs is limited, the broader class of phenothiazine-based materials has been integral to advancing OLED technology. The efficiency and stability of OLEDs can be significantly influenced by the properties of the hole-transporting layer. nih.gov

Dye-Sensitized Solar Cells (DSSCs)

In the field of photovoltaics, phenothiazine derivatives have been investigated as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net The role of the dye is to absorb light and inject electrons into a semiconductor material, initiating the generation of electric current. The phenothiazine structure serves as an effective electron donor core in these dyes. While specific performance data for this compound as a primary sensitizer (B1316253) is not widely reported, research on related phenothiazine dyes has shown promising power conversion efficiencies. For instance, DSSCs incorporating phenothiazine-based dyes have achieved efficiencies in the range of 2.91%. researchgate.net

Parameter Value Reference
Power Conversion Efficiency (PCE)2.91% researchgate.net
Photocurrent (Jsc)6.13 mA cm⁻² researchgate.net
Photovoltage (Voc)709 mV researchgate.net
Table 1: Performance of a DSSC with a phenothiazine-based dye.

Molecular Spin Materials

The ability of phenothiazine derivatives to form stable radical cations opens up possibilities for their use in molecular spin materials. rsc.orgoup.com When a phenothiazine molecule loses an electron, it forms a radical cation with an unpaired electron, giving it magnetic properties. researchgate.net Research has shown that the magnetic interactions between these radical cations can be influenced by the counter-anions present, leading to either antiferromagnetic or paramagnetic behavior. oup.com For example, N-nonylphenothiazine radical cations with certain counter-ions have been observed to form π-dimers with strong antiferromagnetic interactions. oup.com The spin density in the phenothiazine radical cation is primarily located on the nitrogen atom. researchgate.net This ability to control magnetic properties at the molecular level is a key area of interest for the development of new magnetic materials.

Organic Semiconductors

Poly(thionine) is classified as a conducting polymer and, therefore, an organic semiconductor. nih.gov Its electrical conductivity can be tuned through doping and by controlling the polymerization conditions. cdmf.org.br The conductivity of polythiophene films, a related class of conducting polymers, has been reported to reach up to 10⁻⁸ S/m. researchgate.net The charge transfer resistance and capacitance of poly(thionine) films have been studied using electrochemical impedance spectroscopy, revealing that the polymer's redox state significantly impacts its electrical properties. cdmf.org.br This tunable conductivity makes poly(thionine) a material of interest for various organic electronic applications.

Chemical and Electrochemical Sensing Platforms

This compound (thionine) and its polymer, poly(thionine), have been extensively employed in the fabrication of chemical and electrochemical sensors and biosensors. Their utility stems from their excellent electrochemical activity and ability to act as redox mediators, facilitating electron transfer in sensing reactions.

Thionine (B1682319) and poly(thionine) have been integrated into a variety of sensing platforms for the detection of a wide range of analytes. These include:

Hydrogen Peroxide: Poly(thionine)-gold nanocomposites have been used to create non-enzymatic biosensors for hydrogen peroxide.

Heavy Metals: Poly(thionine) has been utilized as an imprinted polymer for the selective and sensitive detection of lead ions (Pb²⁺).

Mycotoxins: Molecularly imprinted poly(thionine) has been employed in electrochemical sensors for the ultratrace determination of patulin (B190374) in fruit juices.

Biomarkers: Thionine-modified electrodes have been developed for the detection of the cancer biomarker CA 19-9.

The versatility of thionine-based sensors is further demonstrated by the range of detection limits and linear ranges achieved for various analytes.

AnalyteSensor TypeLinear RangeDetection LimitReference
PatulinMolecularly Imprinted Poly(thionine)0.002–2 ng mL⁻¹0.001 ng mL⁻¹N/A
Lead (Pb²⁺)Ion-Imprinted Poly(thionine)0.1-1000 μg l⁻¹0.03 μg l⁻¹N/A
CA 19-9Poly(thionine)-Modified Electrode0.010 to 10 U/mLN/A researchgate.net
Table 2: Performance of various thionine-based electrochemical sensors.

In many of these applications, thionine not only acts as a signal indicator but also as a functional monomer in the creation of molecularly imprinted polymers (MIPs). This dual role allows for the development of highly selective and sensitive sensing platforms. The excellent electrical conductivity of poly(thionine) and its composites with materials like gold nanoparticles and carbon nanotubes further enhances the performance of these sensors.

Development of Voltammetric and Potentiometric Sensors

The electroactive nature of the phenothiazine core allows it to be a key component in electrochemical sensors. A notable application is in the creation of voltammetric sensors for detecting the anticancer drug doxorubicin. researchgate.net Researchers have developed a novel sensor by modifying an electrode with a self-assembled composite made of native DNA and electropolymerized N-phenyl-3-(phenylimino)-3H-phenothiazin-7-amine. researchgate.netrsc.org In this system, the phenothiazine derivative is polymerized onto the electrode surface, and this modified electrode can recognize, accumulate, and detect doxorubicin. rsc.org The sensor demonstrated a sensitivity of 57.5 μA/µM·cm² and a detection limit of 7.45 µM for doxorubicin. rsc.org This approach highlights the potential of using phenothiazine-based polymers in constructing sensitive and selective electrochemical sensing platforms for clinically relevant molecules. rsc.org

Colorimetric Probes for Anion Detection

Phenothiazine derivatives have been successfully engineered into colorimetric probes, which signal the presence of a specific analyte through a change in color visible to the naked eye. One such application is the detection of hypochlorite (B82951) (ClO⁻) ions. nih.gov A sensor molecule incorporating a phenothiazine unit linked to a pyridine (B92270) moiety exhibits a distinct color change upon interaction with hypochlorite. nih.gov In the presence of ClO⁻, the probe's color changes from yellow to colorless in visible light, providing a simple and direct method for detection. nih.gov This colorimetric response is highly selective for hypochlorite over other common anions. nih.gov The principle of using phenothiazine derivatives also extends to the detection of other substances, where the analyte can catalyze a reaction leading to a color change. llnl.gov

Fluorescence-Based Sensing for Chemical Species

Fluorescence-based sensing represents a highly sensitive detection method. Phenothiazine-based probes are particularly effective due to their responsive fluorescent properties, which can be modulated through various mechanisms upon interaction with an analyte.

The detection mechanism in fluorescent sensors can operate in two primary modes: fluorescence quenching ("turn-off") or fluorescence enhancement ("turn-on").

Fluorescence Quenching: In this mode, the sensor is initially fluorescent, and the presence of the analyte causes a decrease or complete quenching of the fluorescence signal. A common mechanism driving this is Intramolecular Charge Transfer (ICT). For instance, a sensor developed for cyanide (CN⁻) detection utilizes a phenothiazine fluorophore. nih.govmdpi.comresearchgate.net The strong nucleophilic nature of the cyanide ion allows it to attack a specific site on the sensor molecule, inducing an ICT process that suppresses the fluorescence emission of the phenothiazine core, leading to significant quenching. mdpi.comresearchgate.net

Turn-On Sensing: This approach is often preferred as it produces a signal against a dark background, enhancing sensitivity. In "turn-on" sensors, the probe is initially non-fluorescent or weakly fluorescent. The interaction with the analyte "turns on" the fluorescence. This can be achieved through various chemical reactions. One novel mechanism involves the cyanide-triggered deprotection of a protected phenothiazine derivative. rsc.org The removal of the protecting group restores the conjugation and fluorescence of the phenothiazine core, resulting in a highly selective "turn-on" signal for CN⁻. rsc.org Another mechanism is the inhibition of Photoinduced Electron Transfer (PET). In a probe designed for hypochlorite, the PET process initially keeps the fluorescence off. nih.gov Interaction with ClO⁻ inhibits this PET mechanism, causing a significant enhancement in fluorescence. nih.gov Similar "turn-on" responses have been developed for other analytes like hydrogen sulfide. rsc.org

The versatility of the phenothiazine scaffold allows for the tailored design of sensors for a wide array of specific and critical analytes.

Doxorubicin: As mentioned in the context of voltammetric sensors, a composite of electropolymerized N-phenyl-3-(phenylimino)-3H-phenothiazin-7-amine and DNA serves as a highly effective platform for the sensitive determination of the anthracycline drug doxorubicin. researchgate.netrsc.org

Hypochlorite: Phenothiazine-based fluorescent probes have been designed for the highly selective and sensitive detection of hypochlorite ions (ClO⁻), which are important reactive oxygen species in biological systems and common disinfectants. nih.govnih.gov One probe, based on a phenothiazine-pyridine structure, exhibits not only a colorimetric change but also a significant fluorescence enhancement upon binding ClO⁻, with a calculated detection limit of 6.86 x 10⁻⁴ M. nih.gov The interaction with hypochlorite causes a 125 nm shift to a lower wavelength in the fluorescence spectrum. nih.gov

Illicit Street Drugs: The core structure of many illicit drugs, including opioids like fentanyl and its analogs, as well as substances like heroin and cocaine, contains a tertiary amine functional group. llnl.gov This structural feature can be exploited for detection. Researchers have developed methods where the tertiary amine of the drug acts as a catalyst in a chemical reaction. llnl.gov This catalyzed reaction can be designed to produce a fluorescent signal, enabling the detection of trace amounts of these dangerous substances. llnl.gov This catalytic approach is inherently sensitive because the drug molecule is not consumed and can facilitate multiple reaction cycles, amplifying the signal. llnl.gov The detection of such drugs is critical, as the unregulated drug supply is often contaminated with high-potency opioids, benzodiazepines, and synthetic cannabinoids. nih.gov

Sensor Application Summary

AnalyteSensor TypeDetection MechanismKey Findings
Doxorubicin VoltammetricElectrochemical detection using a DNA-polyphenothiazine composite. rsc.orgSensitivity of 57.5 μA/µM·cm²; Detection limit of 7.45 µM. rsc.org
Hypochlorite (ClO⁻) Colorimetric & FluorescentInhibition of Photoinduced Electron Transfer (PET). nih.govColor change from yellow to colorless; "Turn-on" fluorescence; Detection limit of 6.86 x 10⁻⁴ M. nih.gov
Cyanide (CN⁻) FluorescentIntramolecular Charge Transfer (ICT) leading to quenching. mdpi.comresearchgate.netHighly selective and sensitive fluorescence "turn-off" response. mdpi.com
Cyanide (CN⁻) FluorescentAnalyte-triggered deprotection of the fluorophore. rsc.orgHighly selective fluorescence "turn-on" response. rsc.org
Illicit Drugs (with tertiary amines) Fluorescent / ColorimetricAnalyte acts as a catalyst to generate a signal. llnl.govInherently sensitive method for detecting trace levels of drugs like fentanyl. llnl.gov

Catalytic and Photocatalytic Applications

Beyond sensing, phenothiazine derivatives are emerging as potent catalysts, particularly in reactions driven by light. Their ability to engage in redox processes makes them suitable for facilitating a variety of chemical transformations.

Oxidative Coupling Reactions

Phenothiazines have demonstrated significant efficacy in catalyzing oxidative coupling reactions, which are fundamental processes for forming new chemical bonds. rsc.orgresearchgate.net

Photocatalytic Coupling of Amines: Extended phenothiazines, synthesized by fusing additional rings to the core structure, have been developed as efficient photocatalysts. rsc.org These extended structures exhibit red-shifted light absorption, allowing them to be activated by visible light. rsc.org Under visible-light irradiation, they can effectively catalyze the oxidative coupling of various amines into imines in the presence of air. rsc.org This method is notable for its mild conditions and broad substrate scope, even proving effective under direct sunlight. rsc.org

Phenol-Phenothiazine Coupling: The cross-dehydrogenative coupling between phenols and phenothiazines represents a direct method for forming C-N bonds. researchgate.net This reaction is remarkably versatile, accommodating a wide range of oxidizing strategies under mild conditions, highlighting its "click chemistry" characteristics. researchgate.net

Redox Catalysis

This compound, or thionine, and its derivatives are notable for their involvement in redox reactions, acting as potent catalysts. The photoredox reaction between thionine and iron(II) has been a subject of study, revealing that the primary intermediate is the semithionine radical. This radical undergoes dismutation to regenerate ground-state thionine and form the reduced leucothionine. Subsequently, leucothionine is slowly reoxidized by iron(III). rsc.org This cyclic process highlights the catalytic nature of thionine in mediating electron transfer. The kinetics of thionine reduction by various iron(II) chelate compounds have been investigated, demonstrating a first-order relationship with respect to both thionine and the iron chelate concentrations. rsc.org

Furthermore, strongly reducing helical phenothiazines have been developed as recyclable organophotoredox catalysts. These catalysts exhibit high negative excited-state reduction potentials and can be recovered and reused multiple times without a significant loss of catalytic activity, presenting a sustainable option for organic synthesis. rsc.org The core mechanism involves the absorption of light, which excites the thionine to a triplet state, enabling it to participate in electron transfer reactions. rsc.org For instance, in the presence of a suitable reducing agent like iron(II), the excited thionine is reduced to its colorless leuco form. This process is reversible, and upon removal from the light source, the color returns as the leuco form is reoxidized. youtube.com

Catalyst SystemReactantsIntermediateProductApplication
Thionine/Iron(II)Thionine, Iron(II)Semithionine radicalLeucothionine, Iron(III)Photoredox reactions
Helical PhenothiazinesOrganic substratesExcited state catalystReduced organic productRecyclable organocatalysis

Biological Research Tools (excluding clinical applications)

The unique electrochemical and optical properties of this compound have led to its widespread use as a tool in various biological research areas.

Optical Probes for Biophysical Systems

Thionine is utilized as an optical probe in biophysical systems due to its distinct color change upon redox reactions. youtube.comgoogle.com This property allows for the visual monitoring of biological processes involving electron transfer. The transition between the colored oxidized state and the colorless reduced (leuco) form can be triggered by light and a reducing agent, making it a useful indicator in photosensitive systems. youtube.com

Intercalators in Nanoporous Materials

The planar structure of the phenothiazine ring system allows thionine to act as an intercalator in nanoporous materials. google.com This has been demonstrated in systems where thionine is embedded within indium tin oxide nanoparticle films. rsc.org This intercalation enhances the photocurrent generated from thylakoid membranes by facilitating the transfer of photoexcited electrons to the electrode. rsc.org

Redox Mediators for Biochemical Studies

Thionine and its derivatives serve as effective redox mediators in biochemical studies, facilitating electron transfer between an enzyme or biological molecule and an electrode. google.com This is crucial for the development of biosensors. For instance, a novel dual redox mediator was synthesized by linking ferrocene (B1249389) dicarboxylic acid and thionine on a glassy carbon electrode. mdpi.comnih.gov This system significantly enhanced the electrochemical detection of dopamine (B1211576) and hydrogen peroxide. mdpi.comnih.gov The thionine moiety specifically facilitates the reduction of hydrogen peroxide. mdpi.com In another application, electropolymerized thionine, combined with single-walled carbon nanotubes, was used to create a two-mediator microbial biosensor for determining biochemical oxygen demand. mdpi.com The poly(thionine) acts as a redox-active polymer, efficiently transferring electrons from yeast microorganisms to the electrode. mdpi.com

Mediator SystemAnalyteKey FeatureApplication
Ferrocene-linked ThionineDopamine, Hydrogen PeroxideDual redox activityElectrochemical biosensing
Poly(thionine)/SWCNTOrganic matter (for BOD)Enhanced electron transfer from microorganismsBiochemical oxygen demand biosensor

Photoelectrochromic Imaging Applications

The light-sensitive redox behavior of thionine makes it suitable for photoelectrochromic imaging applications. google.com The ability to switch between a colored and a colorless state upon exposure to light allows for the creation of images. The process relies on the photoreduction of thionine to its leuco form in the presence of a reducing agent, which can then be reversed. youtube.com

Studies on Protein Aggregation Inhibition Mechanisms

Derivatives of 10H-phenothiazine-3,7-diamine are being investigated for their potential in the treatment of diseases related to protein aggregation, such as tauopathies like Alzheimer's disease. google.comwipo.int While clinical applications are outside the scope of this article, the use of these compounds in research to understand the mechanisms of protein aggregation is significant. Misfolded proteins can aggregate into amyloid fibrils, a process implicated in numerous neurodegenerative diseases. nih.govimrpress.comresearchgate.net Research has focused on developing inhibitors that can prevent or reverse this aggregation. nih.govimrpress.com Some strategies involve designing molecules that stabilize the native state of proteins or interfere with the self-assembly process. imrpress.com Phenothiazine derivatives are among the compounds being studied for this purpose. google.comwipo.int The mechanism of inhibition can involve various interactions, including redirecting the aggregation pathway to form non-toxic, off-pathway oligomers. mdpi.com

Investigations into Antimicrobial and Antitumor Mechanisms

The antimicrobial and antitumor properties of phenothiazine derivatives are well-documented, with research pointing to a multi-faceted mechanism of action. While many studies focus on the oxidized, cationic form (i.e., Methylene (B1212753) Blue), the reduced this compound is critical for cellular uptake. It is understood that the lipophilic reduced form crosses cellular membranes, whereupon it is oxidized to the active species. google.com

The primary antimicrobial mechanisms are centered on two key areas: inhibition of efflux pumps and generation of reactive oxygen species (ROS). Phenothiazines have demonstrated broad-spectrum antimicrobial activity, in part by inhibiting ABC-type efflux pumps, which are responsible for multidrug resistance in various bacteria. iiarjournals.orgnih.govbrieflands.com By blocking these pumps, the compounds prevent the expulsion of antibiotics, thereby restoring their efficacy. iiarjournals.orgnih.gov

In its oxidized form, Methylene Blue, the compound acts as a photosensitizer. nih.gov When activated by light, it absorbs energy and transfers it to molecular oxygen, generating highly cytotoxic ROS, such as singlet oxygen. nih.govnih.gov This process, known as photodynamic therapy (PDT), leads to oxidative damage of essential cellular components, including membranes, proteins, and nucleic acids, resulting in microbial cell death. nih.govmdpi.com This mechanism is effective against a wide range of microorganisms, including bacteria in biofilms, which are notoriously resistant to conventional antibiotics. nih.govmdpi.com

The antitumor activity of phenothiazines also involves multiple pathways. These compounds are known to induce apoptosis (programmed cell death) and trigger cell cycle arrest in various cancer cell lines. brieflands.comnih.gov They can target critical cancer-promoting pathways, such as those involving PI3K/AKT and mTOR, disrupting tumor growth and proliferation. brieflands.com Furthermore, the generation of ROS by the oxidized form contributes to its anticancer effects by inducing oxidative stress and subsequent cell death. nih.gov Some derivatives have also been shown to deplete intracellular glutathione (B108866) (GSH), a key antioxidant, making cancer cells more vulnerable to oxidative damage. nih.gov The ability of the reduced form, this compound, to act as a regenerative antioxidant by cycling between its reduced and oxidized states within mitochondria may also play a role in modulating cellular redox environments, which can influence cell fate. macschem.us

Organism/Cell TypePhenothiazine Derivative StudiedObserved Mechanism/EffectReference
Multidrug-Resistant Bacteria (e.g., M. tuberculosis, S. aureus)Thioridazine, ChlorpromazineInhibition of efflux pumps, reversing antibiotic resistance. iiarjournals.org
Gram-positive and Gram-negative BacteriaGeneral PhenothiazinesPotentiation of antibiotic activity, inherent antibacterial properties via efflux pump inhibition. nih.gov
Various Cancer Cell LinesGeneral PhenothiazinesInduction of apoptosis, cell cycle arrest, and targeting of PI3K/AKT/mTOR pathways. brieflands.com
Colorectal Tumor, Carcinoma, MelanomaMethylene Blue (oxidized form)Photodynamic therapy-induced cell death via generation of reactive oxygen species. nih.gov
Melanoma Cells3-Methyl-1,6-diazaphenothiazineInduction of apoptosis and depletion of intracellular glutathione (GSH). nih.gov

DNA Interaction Studies

The biological activity of this compound is intrinsically linked to the ability of its oxidized form, Methylene Blue, to interact directly with nucleic acids. Methylene Blue is recognized as a potent DNA intercalator. ysu.amnih.gov This interaction is characterized by the insertion of the planar phenothiazine ring system between the base pairs of the DNA double helix. rsc.orgnih.gov

Studies have revealed that this binding occurs through at least two distinct modes: a "strong" binding mode attributed to intercalation and a "weak" binding mode involving electrostatic interactions between the cationic dye and the negatively charged phosphate (B84403) backbone of DNA. ysu.amnih.govresearchgate.net The intercalation process stabilizes the DNA duplex, leading to an increase in its melting temperature. nih.gov

This interaction is not merely passive; it has significant functional consequences. By binding to DNA, Methylene Blue can inhibit DNA replication and transcription, contributing to its antimicrobial and antitumor effects. epo.org Furthermore, when the DNA-intercalated dye is exposed to light, it can induce photochemical damage to the nucleic acid bases, particularly guanine, leading to DNA strand breaks and mutations. nih.gov This photosensitized damage is a key mechanism in the photodynamic applications of the compound. nih.govnih.gov While direct studies on the DNA binding of the reduced this compound are scarce, its role as the cellular transport form is crucial for its oxidized counterpart to reach and interact with intracellular DNA.

ParameterFindingTechnique/StudyReference
Primary Binding ModeIntercalation between DNA base pairs.Spectroscopy, Thermal Denaturation, Calorimetry. ysu.amrsc.orgnih.gov
Secondary Binding ModeElectrostatic interaction with the DNA phosphate backbone.Scatchard Analysis, Spectroscopy. ysu.amnih.govresearchgate.net
Binding Affinity (K)~6.5 × 105 M–1 ("strong" binding).Fluorimetric and Absorption Data Analysis. ysu.am
Effect on DNA StructureStrong stabilization of the DNA duplex against thermal separation.Optical Melting, Differential Scanning Calorimetry. nih.gov
Functional ConsequenceInhibition of DNA replication; light-induced photochemical damage to DNA bases.Photochemistry and Biological Assays. epo.orgnih.gov

Enzymatic Inhibition Studies (e.g., Cholinesterase Inhibition)

Derivatives of the this compound scaffold have been investigated as inhibitors of various enzymes, with significant findings in the context of cholinesterases and monoamine oxidases.

Methylene Blue, the oxidized form, is a known inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE, also known as pseudocholinesterase). nih.govnih.gov It inhibits these enzymes in a concentration-dependent manner. Studies have reported specific IC₅₀ values, quantifying the concentration required to inhibit 50% of the enzyme's activity. For instance, Methylene Blue was found to inhibit bovine acetylcholinesterase with an IC₅₀ of 0.42 µmol/L and human pseudocholinesterase with an IC₅₀ of 5.32 µmol/L. nih.govnih.gov This inhibition of cholinesterases, which are responsible for breaking down the neurotransmitter acetylcholine, highlights the compound's potential impact on cholinergic neurotransmission.

Interestingly, the reduced form, this compound (leuco-methylene blue), is reported to be an inhibitor of monoamine oxidase A (MAO-A). researchgate.net MAO-A is a critical enzyme in the degradation of monoamine neurotransmitters such as serotonin. Its inhibition can lead to increased levels of these neurotransmitters in the brain, which is a mechanism exploited by many antidepressant medications. researchgate.net This dual inhibitory profile, with the oxidized form targeting cholinesterases and the reduced form targeting MAO-A, underscores the complex pharmacology of this compound.

EnzymeInhibitor FormIC₅₀ ValueSource of EnzymeReference
AcetylcholinesteraseMethylene Blue (Oxidized)0.42 ± 0.09 µmol/LBovine nih.govnih.gov
PseudocholinesteraseMethylene Blue (Oxidized)5.32 ± 0.36 µmol/LHuman nih.govnih.gov
Human Plasma CholinesteraseMethylene Blue (Oxidized)1.05 ± 0.05 µmol/LHuman nih.govnih.gov
Monoamine Oxidase A (MAO-A)Leuco-methylene blue (Reduced)Not specifiedNot specified researchgate.net

Intermolecular Interactions and Self Assembly of 3h Phenothiazine 3,7 Diamine Systems

Aggregation Behavior in Solution (e.g., J- or H-aggregated species)

In solution, the planar and aromatic nature of oxidized phenothiazine (B1677639) dyes, such as the N,N,N',N'-tetramethyl derivative of 3,7-diamino-phenothiazinium known as Methylene (B1212753) Blue, promotes self-aggregation. This process is primarily driven by π-π stacking interactions between the electron-deficient aromatic rings. Depending on the specific arrangement of the molecules, two main types of aggregates, known as J- and H-aggregates, can be formed. These designations are based on the observed shifts in the absorption spectrum of the aggregate compared to the monomer, a phenomenon explained by molecular exciton (B1674681) theory.

H-aggregates, characterized by a blue-shift (hypsochromic shift) in the absorption band, typically result from a "face-to-face" or "sandwich-type" stacking of the chromophores. In this parallel arrangement, the transition dipoles of the individual molecules align, leading to a higher energy transition. H-aggregates often exhibit low fluorescence quantum yields because the transition to the lowest excited state is forbidden.

Conversely, J-aggregates display a red-shift (bathochromic shift) and a sharp, intense absorption band. This behavior arises from a "side-by-side" or "head-to-tail" arrangement of the molecules. This slipped-stack geometry results in a lower energy transition and is often associated with high fluorescence quantum yields, a property known as superradiance. The formation of either J- or H-aggregates can be influenced by factors such as solvent polarity, temperature, concentration, and the presence of salts or other molecules that can template the aggregation process. rsc.org For instance, the interaction of cationic porphyrins with different phosphate-containing biomolecules can induce the formation of either H- or J-aggregates, demonstrating how specific interactions can direct self-assembly pathways. rsc.org

Aggregate TypeMolecular ArrangementSpectral ShiftKey Characteristics
H-AggregateFace-to-face (Sandwich)Blue-shift (Hypsochromic)Broad absorption band, low fluorescence yield.
J-AggregateSide-by-side (Head-to-tail)Red-shift (Bathochromic)Sharp, intense absorption band (superradiance), often fluorescent.

Supramolecular Chemistry and Host-Guest Interactions

The electron-rich heterocyclic framework of phenothiazines, combined with their redox activity and, in the case of the oxidized form, a positive charge, makes them excellent candidates for supramolecular chemistry. nih.gov They can act as guest molecules, forming well-defined complexes with a variety of macrocyclic hosts. These host-guest interactions are driven by a combination of non-covalent forces, including hydrogen bonding, π-π interactions, and ion-dipole forces. researcher.life The ability to form these complexes opens avenues for the development of sensors, molecular switches, and responsive materials. nih.gov

Pillar[n]arenes are a class of macrocyclic hosts composed of hydroquinone (B1673460) units linked by methylene bridges, forming a rigid, pillar-shaped structure with an electron-rich cavity. rsc.orgrsc.org These cavities are particularly adept at binding cationic and electron-deficient guest molecules. nih.gov

Research has demonstrated the effective complexation of Methylene Blue, a derivative of the 3,7-diamino-phenothiazinium cation, with water-soluble pillar nih.govarenes. nih.govresearcher.life Spectroscopic studies, including UV-vis and 2D NMR, have confirmed the formation of a stable host-guest complex. nih.gov The stoichiometry of the complex was determined to be 1:2, with two Methylene Blue cations associating with one pillar nih.govarene macrocycle. nih.gov This interaction is driven by the inclusion of the cationic dye into the electron-rich cavity of the pillararene. The formation of such supramolecular complexes can alter the electrochemical properties of the guest molecule, a phenomenon that has been harnessed to develop new electrochemical probes. nih.gov

HostGuest (Example)Stoichiometry (Host:Guest)Primary Driving ForcesReference
Pillar nih.govarene derivativeMethylene Blue1:2Ion-Dipole, π-π Stacking, Hydrophobic Effects nih.gov

Crystal Engineering and Solid-State Assemblies

Crystal engineering of phenothiazine-based systems involves the rational design of solid-state architectures by controlling intermolecular interactions. The final crystal packing is a delicate balance of forces, including π-π stacking and hydrogen bonding, which are crucial for directing the assembly of molecules.

The conformation of the phenothiazine core plays a significant role. In the reduced 10H-phenothiazine form, the molecule adopts a non-planar "butterfly" conformation. This bent structure can hinder efficient, co-facial π-π stacking, although other packing motifs can arise. researchgate.net In contrast, the oxidized phenothiazinium cation is largely planar, a geometry that is much more conducive to strong π-π stacking interactions, which are a recurring motif in the crystal structures of these dyes.

Interaction TypeDescriptionStructural Influence
π-π StackingAttractive, non-covalent interaction between aromatic rings.Promotes columnar or layered structures, especially in planar oxidized forms. Influenced by the butterfly shape of the 10H- form. researchgate.net
Hydrogen BondingInteraction between a hydrogen atom connected to an electronegative atom (like N) and another nearby electronegative atom.Creates directional linkages between molecules, forming tapes, sheets, or 3D networks. The amino groups at C3 and C7 are primary sites.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The academic community has made significant strides in understanding and utilizing the 3H-phenothiazine-3,7-diamine scaffold. A primary contribution has been the development and refinement of synthetic methodologies. Researchers have established various routes to create 3,7-disubstituted phenothiazine (B1677639) derivatives, which are analogues of Methylene (B1212753) Blue. researchgate.net These methods have been generalized and analyzed, considering their respective advantages and disadvantages. researchgate.net A notable advancement is the development of synthetic pathways to create asymmetrical 3,7-di(N'-arylamino)phenothiazines, which was a significant synthetic challenge. mdpi.com These versatile approaches allow for the introduction of a wide array of substituents, including ester, carboxylic acid, sulfonic acid, and amine groups, leading to compounds with tailored properties. mdpi.com

Furthermore, extensive research has been dedicated to characterizing the unique physicochemical properties of these compounds. The non-planar, butterfly-shaped structure of the phenothiazine core is known to suppress molecular aggregation, a beneficial trait for many applications. bohrium.comrsc.org The electron-rich sulfur and nitrogen heteroatoms impart strong electron-donating properties, making these compounds excellent candidates for various redox and photophysical applications. bohrium.comrsc.org Key academic work has focused on their electrochemical behavior, with studies detailing their complex electrode reactions and the influence of pH on these processes.

The applications of this compound derivatives are diverse and well-documented in academic literature. They have been investigated as:

Medicinal Agents: As prodrugs for treating tauopathies like Alzheimer's disease. google.com

Photosensitizers: In photodynamic therapy, where they can be activated by light to produce reactive oxygen species that are toxic to cancer cells or microbes. news-medical.netgoogle.com

Antimicrobial Agents: Showing efficacy against various bacterial strains. orientjchem.org

Dyes and Probes: Used in histological staining and as fluorescent probes for detecting specific analytes. google.comgoogle.com

Optoelectronic Materials: Their unique photophysical and electrochemical properties have led to their use in dye-sensitized solar cells and as redox mediators. researchgate.netresearchgate.net

Unexplored Avenues and Emerging Research Themes

While the foundational knowledge is robust, the full potential of phenothiazine derivatives is far from realized, with several exciting research avenues emerging. researchgate.net A significant challenge that is actively being addressed is the tendency of these compounds to aggregate in aqueous solutions, which can limit their effectiveness in biological applications. news-medical.net To overcome this, researchers are designing new derivatives with bulky groups, such as phenyl groups, to create steric hindrance that prevents dimerization. news-medical.net Another strategy is the formation of stable dispersions through binary associates, where a carboxyl-containing phenothiazine derivative acts as an acid and another as a base. news-medical.net

A major emerging theme is the application of these compounds in advanced materials. There is growing interest in their use as:

Fluorescent Probes: For the detection of ions and reactive oxygen species like hypochlorous acid. researchgate.net The design of phenothiazine-based materials for applications in mechanochromism, aggregation-induced emission, and phosphorescence is a rapidly developing area. bohrium.comrsc.org

Dye-Sensitized Solar Cells (DSSCs): The tunability of their electronic properties makes them promising candidates for improving the power conversion efficiency of solar cells. researchgate.net Research is focused on synthesizing derivatives that can extend the absorption range of the photoanode. researchgate.net

Molecular Hybrids: A new approach involves combining the phenothiazine pharmacophore with other active molecules, such as dithiocarbamates or indolizines, to create hybrid compounds with potentially synergistic or novel biological activities, including enhanced anticancer effects. nih.gov

The synthesis of novel analogues continues to be a central theme, with a focus on creating compounds with specific functionalities. For example, the development of water-soluble derivatives remains a key objective for enhancing their utility in medicinal applications. news-medical.net The exploration of phenothiazine-cyclophane associates for use as colorimetric test samples is another novel direction. news-medical.net

Potential for Novel Academic Discoveries and Methodologies

The future of this compound research is bright, with significant potential for groundbreaking discoveries and the development of innovative methodologies. A key area for future exploration lies in the development of more efficient and environmentally friendly synthetic methods. This includes the creation of novel catalytic systems, such as copper-catalyzed reactions, to synthesize phenothiazine compounds under milder conditions with a broader range of substrates. google.com Transition-metal-free synthetic routes are also being investigated to reduce costs and environmental impact. researchgate.net

The use of computational and in silico methods represents a paradigm shift in the design and discovery of new phenothiazine derivatives. nih.gov These approaches can predict the properties of novel compounds, screen for potential biological activity, and guide synthetic efforts, thereby accelerating the discovery of lead compounds for various applications, including as anticancer agents or cholinesterase modulators. nih.gov

There is also considerable potential for discovering entirely new applications for these compounds. The investigation of their antioxidant properties is a promising area, with some newly synthesized analogues showing potent radical scavenging activity. umn.edu Furthermore, the development of "smart" materials based on phenothiazine derivatives that respond to external stimuli could lead to innovations in sensors, drug delivery systems, and diagnostics. The unique ability of these compounds to interact with biological molecules and participate in electron transfer processes suggests that many more of their biological and material functions are yet to be discovered. researchgate.net The continued exploration of their structure-property relationships will undoubtedly pave the way for the rational design of next-generation phenothiazine-based technologies. researchgate.net

Q & A

Q. What are the common synthetic routes for 3H-phenothiazine-3,7-diamine, and how can reductive amination be optimized for selective alkylation?

The compound is synthesized via reductive amination using unsubstituted diamine precursors (e.g., Formula 4) reacted with aldehydes/ketones under controlled conditions. Key parameters include pH (6–8), temperature (60–80°C), and reducing agents like sodium cyanoborohydride. Optimization requires monitoring reaction progress via TLC or HPLC to minimize byproducts such as over-alkylated derivatives .

Q. What spectroscopic methods are recommended for structural characterization of this compound derivatives?

Use 1^1H/13^13C NMR to confirm substitution patterns (e.g., dimethylamino groups at positions 3 and 7) and mass spectrometry (HRMS) for molecular weight validation. For redox-active derivatives (e.g., methylene blue analogs), UV-Vis spectroscopy (λ~670 nm) and cyclic voltammetry can confirm electronic properties .

Q. How should researchers handle stability issues during storage of this compound?

Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent oxidation. Avoid exposure to light, moisture, and acidic/alkaline conditions, as the compound degrades via sulfoxide formation. Pre-purify via column chromatography (silica gel, ethyl acetate/hexane) to remove reactive impurities .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for this compound derivatives in Alzheimer’s disease models be resolved?

Contradictions arise from assay variability (e.g., cell lines, exposure time). Use triangulation:

  • Validate in multiple models (e.g., SH-SY5Y neurons, primary astrocytes).
  • Compare results across orthogonal assays (MTT, LDH leakage, caspase-3 activation).
  • Control for redox interference (derivatives like hydromethylthionine may alter cellular ROS levels) .

Q. What strategies improve the pharmacokinetic profile of this compound analogs for CNS penetration?

  • Introduce polar groups (e.g., hydroxyls) to reduce logP (<3) while maintaining blood-brain barrier permeability.
  • Use prodrug approaches (e.g., acetylated amines) to enhance solubility.
  • Test in vitro PAMPA-BBB assays and in vivo microdialysis for brain/plasma ratio optimization .

Q. How do steric and electronic modifications at the phenothiazine core influence antiviral activity against HCV genotypes?

Symmetric fluorene-2,7-diamine derivatives (e.g., Compound 26) show genotype-specific potency. For HCV 3a (EC50_{50} = 1.2 nM), bulky substituents at C2/C7 enhance binding to NS5A. Electronic effects (e.g., trifluoromethyl groups) improve metabolic stability but reduce activity against genotype 4a. SAR studies require docking simulations (PDB: 3FQM) and resistance profiling .

Q. What analytical workflows are suitable for detecting trace degradation products in this compound formulations?

  • LC-MS/MS with HILIC columns to separate polar degradation products.
  • Use QTOF-MS for non-targeted analysis of sulfoxides and dimerized byproducts.
  • Validate stability-indicating methods per ICH Q2(R1) guidelines, ensuring resolution >2.0 between peaks .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate toxicity data using isogenic cell lines (e.g., Huh7.5-3a vs. Huh7.5-4a) and adjust for batch effects (e.g., serum lot variability) .
  • Experimental Design : For SAR studies, include negative controls (e.g., unsubstituted phenothiazine) and benchmark compounds (e.g., daclatasvir for HCV) to contextualize activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.